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Compound of Interest

Compound Name: PF-06424439

Cat. No.: B15613075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of PF-
06424439, a potent and selective diacylglycerol acyltransferase 2 (DGAT2) inhibitor, for in vivo

experimental studies. Adherence to proper dissolution and formulation procedures is critical for

ensuring the bioavailability and efficacy of the compound in animal models.

Compound Information
Parameter Value Reference

Compound Name PF-06424439 [1][2]

Alternate Names PF 06424439 [3]

CAS Number
1469284-79-4

(methanesulfonate)
[1]

Molecular Formula C₂₂H₂₆ClN₇O • CH₄O₃S [1][3]

Molecular Weight 536.05 g/mol [2][3]

Appearance White to off-white solid [4]

In Vitro IC₅₀ 14 nM for DGAT2 [1]

Solubility Data
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PF-06424439 is soluble in various solvents, which allows for flexibility in formulation depending

on the desired route of administration. It is crucial to use fresh, high-purity solvents to avoid

degradation of the compound and ensure reproducibility.

Solvent Solubility Notes Reference

DMSO
≥ 100 mg/mL (≥

227.30 mM)

Ultrasonic and

warming to 60°C may

be required. Use

newly opened,

hygroscopic DMSO.

[4]

Water Soluble to 100 mM [3]

Ethanol 88 mg/mL [2]

Recommended Formulations for In Vivo
Administration
Several vehicle formulations have been successfully used for in vivo studies with PF-
06424439. The choice of vehicle will depend on the experimental design, particularly the route

of administration (e.g., oral gavage, intravenous injection).

Oral Administration Formulations
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Formulation
Components

Composition
Achievable
Concentration

Reference

Vehicle 1: PEG300,

Tween-80, Saline

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

≥ 2.5 mg/mL (5.68

mM)
[4]

Vehicle 2: SBE-β-CD

in Saline

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

≥ 2.5 mg/mL (5.68

mM)
[4]

Vehicle 3: Corn Oil
10% DMSO, 90%

Corn Oil

≥ 2.5 mg/mL (5.68

mM)
[4]

Vehicle 4: PEG300,

Tween-80, ddH₂O

5% DMSO, 40%

PEG300, 5% Tween-

80, 50% ddH₂O

Not specified, but

based on a 88 mg/mL

DMSO stock.

[2]

Intravenous Administration Formulation
For intravenous administration, a formulation that ensures complete solubility and is well-

tolerated is essential. The following is a suggested starting point, but researchers should

optimize based on their specific experimental needs and animal model.

Formulation
Components

Composition
Achievable
Concentration

Reference

Vehicle for IV Injection

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

≥ 2.08 mg/mL (3.88

mM)
[5]

Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of PF-06424439 in

DMSO, which can then be diluted into the final aqueous-based vehicle for administration.

Materials:
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PF-06424439 powder

Anhydrous, sterile DMSO

Sterile microcentrifuge tubes or vials

Vortex mixer

Water bath or heat block (optional)

Ultrasonic bath (optional)

Procedure:

Weigh the desired amount of PF-06424439 powder in a sterile container.

Add the calculated volume of DMSO to achieve a 10 mg/mL concentration.

Vortex the solution thoroughly for 2-3 minutes to aid dissolution.

If the compound does not fully dissolve, gentle warming in a water bath at 60°C or sonication

can be applied.[4] Be cautious with heating to avoid degradation.

Once fully dissolved, the stock solution can be stored at -20°C for up to one month or at

-80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.

Preparation of Dosing Solution for Oral Gavage (Vehicle
1)
This protocol details the preparation of a dosing solution using a combination of DMSO,

PEG300, Tween-80, and saline.

Materials:

PF-06424439 stock solution in DMSO (e.g., 10 mg/mL)

PEG300
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Tween-80

Sterile saline (0.9% NaCl)

Sterile conical tubes

Vortex mixer

Procedure:

Calculate the required volumes of each component based on the desired final concentration

and total volume. For a final concentration of 2.5 mg/mL, the final composition will be 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

In a sterile conical tube, add the required volume of DMSO (containing the dissolved PF-
06424439).

Add the PEG300 to the tube. Vortex thoroughly until the solution is clear.

Add the Tween-80 and vortex again until the solution is homogeneous.

Finally, add the saline and vortex thoroughly to ensure a uniform suspension.

The resulting solution should be clear.[4] It is recommended to use this solution immediately

after preparation.[2]
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Stock Solution Preparation

Dosing Solution Preparation (Oral Gavage)

PF-06424439 Powder

10 mg/mL Stock Solution

DMSO

Final Dosing Solution
(≥2.5 mg/mL)

10%

PEG300

40%

Tween-80

5%

Saline

45%

Click to download full resolution via product page

Caption: Workflow for preparing an oral dosing solution of PF-06424439.

In Vivo Study Considerations
PF-06424439 has been demonstrated to be an orally bioavailable inhibitor of DGAT2.[1] In

preclinical rodent models, it has shown efficacy in reducing plasma triglyceride and cholesterol

levels.[1]
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Animal Model Dosing Route
Observed
Effects

Reference

Sucrose-fed rats 0.1-10 mg/kg Not specified

Dose-dependent

reduction in

plasma

triglycerides

[1]

LDL receptor

knockout mice
60 mg/kg/day Oral (p.o.)

Reduction in

plasma

cholesterol,

triglycerides, and

hepatic

triglycerides

[1]

Male low-density

lipoprotein

receptor (Ldlr)

knockout mice

60 mg/kg/day for

3 days
Oral (p.o.)

Reduction in

plasma

triglycerides and

cholesterol

[4][5]

Rats 1 mg/kg Intravenous (i.v.)

Moderate

clearance and a

short half-life

[4][5]

Mice 5 mg/kg Not specified

Reduction in

plasma fatty

acids

[6]

Mechanism of Action: DGAT2 Inhibition
PF-06424439 is a selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), a key

enzyme in the synthesis of triglycerides. DGAT2 catalyzes the final step in the triglyceride

synthesis pathway, the conversion of diacylglycerol (DAG) and a fatty acyl-CoA to a

triglyceride. By inhibiting DGAT2, PF-06424439 blocks the production of new triglycerides. This

mechanism is central to its observed effects on lipid metabolism.[7][8]
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Caption: Simplified signaling pathway showing the inhibition of DGAT2 by PF-06424439.

Disclaimer: These protocols and application notes are intended for research purposes only.

Researchers should conduct their own optimization and validation studies for their specific

experimental conditions and animal models. All animal studies should be performed in

accordance with institutional and national guidelines for the care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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